![molecular formula C18H22FN3O2 B6087930 N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide, commonly known as FPMB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It belongs to the class of benzamide derivatives and has been shown to exhibit promising results in various preclinical studies.
作用机制
The exact mechanism of action of FPMB is not fully understood. However, it has been proposed that FPMB exerts its therapeutic effects through the inhibition of various enzymes and signaling pathways. For example, FPMB has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. It has also been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling pathways.
Biochemical and Physiological Effects:
FPMB has been shown to exhibit various biochemical and physiological effects in preclinical studies. For example, it has been shown to induce apoptosis, inhibit cell migration and invasion, reduce inflammation and oxidative stress, and improve cognitive function. It has also been shown to modulate various signaling pathways, including the PI3K/AKT/mTOR pathway and the NF-κB pathway.
实验室实验的优点和局限性
One of the major advantages of using FPMB in lab experiments is its high potency and selectivity. It has been shown to exhibit potent activity against various cancer cell lines and neurological disorders at low concentrations. However, one of the limitations of using FPMB is its low solubility in water, which can make it challenging to administer in vivo. Additionally, further studies are needed to determine the pharmacokinetic and pharmacodynamic properties of FPMB.
未来方向
There are several potential future directions for the research on FPMB. One possible direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective analogs of FPMB that can overcome its limitations. Additionally, further studies are needed to determine the safety and efficacy of FPMB in vivo and to elucidate its exact mechanism of action.
Conclusion:
In conclusion, FPMB is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been shown to exhibit potent activity against various diseases, including cancer, neurological disorders, and inflammation. However, further studies are needed to determine its safety and efficacy in vivo and to develop more potent and selective analogs.
合成方法
The synthesis of FPMB involves the reaction of 3-fluoro-4-methoxybenzoic acid with thionyl chloride to yield the corresponding acid chloride. This intermediate is then reacted with N,N-diethyl-3-pyridinecarboxamide in the presence of a base to obtain FPMB. The yield of this process is around 60%, and the purity of the final product can be increased through recrystallization.
科学研究应用
FPMB has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, FPMB has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. It has also been demonstrated to induce apoptosis and inhibit cell migration and invasion. In neurological disorders, FPMB has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In inflammation research, FPMB has been shown to reduce inflammation and oxidative stress in animal models of arthritis.
属性
IUPAC Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O2/c1-4-22(5-2)17-14(7-6-10-20-17)12-21-18(23)13-8-9-16(24-3)15(19)11-13/h6-11H,4-5,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSURZXLOKYCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)CNC(=O)C2=CC(=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[2-(diethylamino)pyridin-3-yl]methyl]-3-fluoro-4-methoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-(2,4-difluorobenzyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinecarboxylate](/img/structure/B6087847.png)
![ethyl 7-(1-ethyl-1H-pyrazol-5-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6087850.png)
![4-{5-[(2,3-dichlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-2-methylquinoline](/img/structure/B6087858.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)
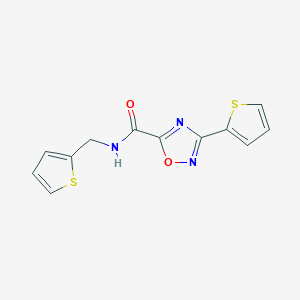
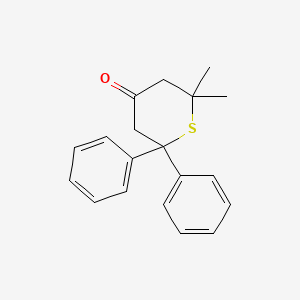
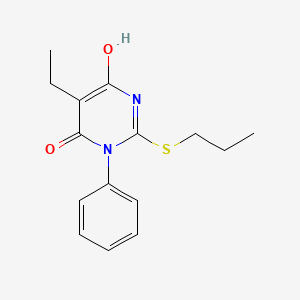
![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
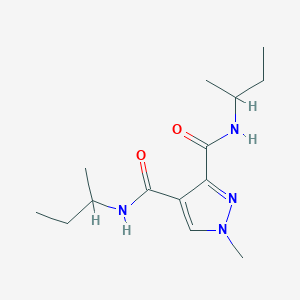
![7-(difluoromethyl)-N-methyl-5-phenyl-N-[4-(1H-pyrazol-1-yl)benzyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B6087934.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
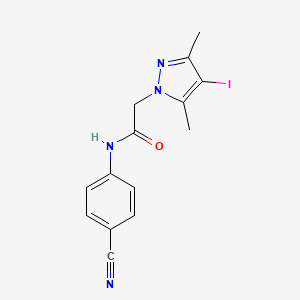
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)